molecular formula C14H15NO4 B2838658 (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-hydroxypropyl)acrylamide CAS No. 1396891-50-1

(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-hydroxypropyl)acrylamide

Cat. No.: B2838658
CAS No.: 1396891-50-1
M. Wt: 261.277
InChI Key: YFRSAGFEIKOFPU-VOTSOKGWSA-N
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Description

Synthesis Analysis

This involves detailing the methods and procedures used to synthesize the compound. It may include the types of reactions used, the reagents and catalysts involved, and the conditions under which the synthesis was carried out .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, and stability of the compound .

Scientific Research Applications

Mitigation Strategies in Food Production

Research focuses on understanding the formation mechanisms of acrylamide and furanic compounds during heat treatment in foods and developing strategies to reduce their presence due to health concerns. Technological measures like using asparaginase to prevent acrylamide formation and applying low-temperature dehydration methods have been explored. Vacuum treatment is also considered for removing these compounds from finished products, highlighting the industry's effort to minimize toxic substances in food while maintaining quality and safety (Anese et al., 2013).

Green Chemistry and Enantioselective Synthesis

The compound has relevance in green chemistry, as demonstrated by research on the enantioselective reduction of related furan-acrylamide compounds using marine and terrestrial fungi. This process, conducted under microwave radiation, emphasizes sustainable organic synthesis methods, producing compounds with potential pharmaceutical applications. The absolute configuration of the products is determined by electronic circular dichroism (ECD) spectra, underscoring the importance of chirality in chemical synthesis and the potential for producing enantiomerically pure substances in an environmentally friendly manner (Jimenez et al., 2019).

Polymer Chemistry Applications

Further applications are found in polymer chemistry, where furan-acrylamide derivatives are used as building blocks for creating responsive and functional polymeric materials. The synthesis and characterization of such polymers explore their thermo-sensitive and degradable properties, which are critical for developing advanced materials for biomedical and environmental applications. Research in this domain contributes to the design of smart polymers that respond to external stimuli, such as temperature changes, and degrade under specific conditions, offering solutions for drug delivery systems, tissue engineering scaffolds, and environmentally friendly materials (Convertine et al., 2004; Du et al., 2010).

Biochemical Research

On the biochemical front, derivatives of furan-acrylamide compounds have shown potential as inhibitors of viral enzymes, such as the SARS coronavirus helicase. This application demonstrates the compound's relevance in developing antiviral agents, contributing to the global effort to find effective treatments for emerging infectious diseases. By inhibiting the enzymatic activities essential for viral replication, these compounds offer a promising avenue for therapeutic intervention against viruses (Lee et al., 2017).

Mechanism of Action

In the context of a biologically active compound, the mechanism of action refers to how the compound interacts with biological systems and produces its effects .

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact .

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-(furan-2-yl)-2-hydroxypropyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-14(17,12-5-3-9-19-12)10-15-13(16)7-6-11-4-2-8-18-11/h2-9,17H,10H2,1H3,(H,15,16)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRSAGFEIKOFPU-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C=CC1=CC=CO1)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNC(=O)/C=C/C1=CC=CO1)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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